Cas no 1803777-46-9 (Ethyl 4-cyano-3-iodo-2-(trifluoromethylthio)benzoate)
Ethyl 4-cyano-3-iodo-2-(trifluoromethylthio)benzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-cyano-3-iodo-2-(trifluoromethylthio)benzoate
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- Inchi: 1S/C11H7F3INO2S/c1-2-18-10(17)7-4-3-6(5-16)8(15)9(7)19-11(12,13)14/h3-4H,2H2,1H3
- InChI Key: NCRKQIKWIWAUOQ-UHFFFAOYSA-N
- SMILES: IC1=C(C#N)C=CC(C(=O)OCC)=C1SC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 382
- XLogP3: 4.2
- Topological Polar Surface Area: 75.4
Ethyl 4-cyano-3-iodo-2-(trifluoromethylthio)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015007713-1g |
Ethyl 4-cyano-3-iodo-2-(trifluoromethylthio)benzoate |
1803777-46-9 | 97% | 1g |
1,504.90 USD | 2021-06-21 |
Ethyl 4-cyano-3-iodo-2-(trifluoromethylthio)benzoate Related Literature
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on Ethyl 4-cyano-3-iodo-2-(trifluoromethylthio)benzoate
Recent Advances in the Study of Ethyl 4-cyano-3-iodo-2-(trifluoromethylthio)benzoate (CAS: 1803777-46-9)
Ethyl 4-cyano-3-iodo-2-(trifluoromethylthio)benzoate (CAS: 1803777-46-9) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique trifluoromethylthio and cyano functional groups, has been explored for its potential applications in drug discovery and development. Recent studies have focused on its synthesis, reactivity, and biological activity, making it a promising candidate for further investigation.
The synthesis of Ethyl 4-cyano-3-iodo-2-(trifluoromethylthio)benzoate involves multi-step organic reactions, including halogenation and esterification. A 2023 study published in the Journal of Medicinal Chemistry detailed an optimized synthetic route that improves yield and purity, which is critical for its application in high-throughput screening and medicinal chemistry programs. The presence of the iodine atom in the molecule also offers opportunities for further functionalization via cross-coupling reactions, expanding its utility in drug design.
In terms of biological activity, preliminary studies suggest that this compound exhibits moderate inhibitory effects on certain enzymes involved in inflammatory pathways. Research conducted by a team at the University of Cambridge demonstrated its potential as a scaffold for developing novel anti-inflammatory agents. The trifluoromethylthio group, in particular, is known to enhance metabolic stability and bioavailability, which are key considerations in drug development.
Another area of interest is the compound's role in agrochemical research. A 2024 report from Bayer AG highlighted its use as an intermediate in the synthesis of new pesticides with improved efficacy and environmental safety profiles. The unique electronic properties conferred by the cyano and trifluoromethylthio groups contribute to its bioactivity against specific pests, offering a sustainable alternative to traditional agrochemicals.
Despite these promising findings, challenges remain in the large-scale production and application of Ethyl 4-cyano-3-iodo-2-(trifluoromethylthio)benzoate. Issues such as cost-effectiveness, scalability, and potential toxicity need to be addressed in future studies. Collaborative efforts between academia and industry are essential to overcome these hurdles and unlock the full potential of this compound.
In conclusion, Ethyl 4-cyano-3-iodo-2-(trifluoromethylthio)benzoate represents a versatile and valuable building block in chemical biology and medicinal chemistry. Its unique structural features and demonstrated bioactivity make it a compound of interest for further research and development. Continued exploration of its synthetic pathways, biological mechanisms, and applications will undoubtedly contribute to advancements in drug discovery and agrochemical innovation.
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